REACTION_CXSMILES
|
C[Si](C)(Cl)Cl.N.C[Si]1(C)[NH:15][Si:14]([CH3:17])([CH3:16])[NH:13][Si:12]([CH3:19])([CH3:18])[NH:11][Si:10]([CH3:21])([CH3:20])N1>>[CH3:21][Si:10]1([CH3:20])[NH:11][Si:12]([CH3:18])([CH3:19])[NH:13][Si:14]([CH3:16])([CH3:17])[NH:15]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[Si](C)(Cl)Cl.N.C[Si]1(C)[NH:15][Si:14]([CH3:17])([CH3:16])[NH:13][Si:12]([CH3:19])([CH3:18])[NH:11][Si:10]([CH3:21])([CH3:20])N1>>[CH3:21][Si:10]1([CH3:20])[NH:11][Si:12]([CH3:18])([CH3:19])[NH:13][Si:14]([CH3:16])([CH3:17])[NH:15]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](Cl)(Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si]1(N[Si](N[Si](N[Si](N1)(C)C)(C)C)(C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si]1(N[Si](N[Si](N1)(C)C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |